molecular formula C13H12Cl2N2O3S B12190045 4-chloro-N-(5-chloro-2-pyridinyl)-3-ethoxybenzenesulfonamide

4-chloro-N-(5-chloro-2-pyridinyl)-3-ethoxybenzenesulfonamide

Cat. No.: B12190045
M. Wt: 347.2 g/mol
InChI Key: BDYRBTIQQRRYSR-UHFFFAOYSA-N
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Description

4-chloro-N-(5-chloro-2-pyridinyl)-3-ethoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound is characterized by the presence of a chloro-substituted pyridine ring and an ethoxybenzenesulfonamide moiety, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 4-chloro-N-(5-chloro-2-pyridinyl)-3-ethoxybenzenesulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Nitration: The starting material, 4-chloro-3-ethoxybenzenesulfonamide, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst.

    Chlorination: The amino group is converted to a chloro group through a chlorination reaction.

    Coupling: The chlorinated intermediate is then coupled with 5-chloro-2-pyridine to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to improve yield and purity.

Chemical Reactions Analysis

4-chloro-N-(5-chloro-2-pyridinyl)-3-ethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-chloro-N-(5-chloro-2-pyridinyl)-3-ethoxybenzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antibacterial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating bacterial infections and other diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(5-chloro-2-pyridinyl)-3-ethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. In the case of its antibacterial activity, the compound inhibits the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition disrupts the production of nucleotides, which are essential for bacterial DNA replication and cell division, ultimately leading to bacterial cell death.

Comparison with Similar Compounds

4-chloro-N-(5-chloro-2-pyridinyl)-3-ethoxybenzenesulfonamide can be compared with other similar compounds, such as:

    4-chloro-N-(5-chloro-2-pyridinyl)-3-propoxybenzenesulfonamide: This compound has a similar structure but with a propoxy group instead of an ethoxy group, which may result in different chemical and biological properties.

    4-chloro-N-(5-chloro-2-pyridinyl)butanamide: This compound lacks the sulfonamide group and has a butanamide moiety, leading to different reactivity and applications.

Properties

Molecular Formula

C13H12Cl2N2O3S

Molecular Weight

347.2 g/mol

IUPAC Name

4-chloro-N-(5-chloropyridin-2-yl)-3-ethoxybenzenesulfonamide

InChI

InChI=1S/C13H12Cl2N2O3S/c1-2-20-12-7-10(4-5-11(12)15)21(18,19)17-13-6-3-9(14)8-16-13/h3-8H,2H2,1H3,(H,16,17)

InChI Key

BDYRBTIQQRRYSR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)Cl

Origin of Product

United States

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